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Compound of Interest

Compound Name: Rocaglamide

Cat. No.: B1679497 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

effects of Rocaglamide on non-cancerous cells and tissues.

Frequently Asked Questions (FAQs)
Q1: What is the general effect of Rocaglamide on non-cancerous cells compared to cancer

cells?

A1: Rocaglamide exhibits selective cytotoxicity, meaning it is significantly more toxic to a wide

range of cancer cells than to non-cancerous (non-malignant) cells.[1][2] Studies have shown

that Rocaglamide can induce apoptosis and inhibit proliferation in malignant cells at

nanomolar concentrations, while having minimal toxic effects on normal cells such as

proliferating lymphocytes, hematopoietic stem and progenitor cells, and primary human

pancreatic islet cells.[1][2]

Q2: What is the primary mechanism of action of Rocaglamide in cells?

A2: The primary mechanism of action of Rocaglamide is the inhibition of protein synthesis. It

specifically targets the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[3] By

clamping eIF4A onto polypurine sequences in messenger RNA (mRNA), Rocaglamide stalls

the translation initiation process.[4] This leads to a decrease in the production of short-lived

proteins that are crucial for cell survival and proliferation, such as c-Myc and Mcl-1.
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Q3: Besides translation inhibition, what other signaling pathways are affected by Rocaglamide
in non-cancerous cells?

A3: Rocaglamide has been shown to modulate several other key signaling pathways in non-

cancerous cells, which can contribute to its observed effects:

NF-κB Pathway: Rocaglamide is a potent inhibitor of NF-κB activation in T-cells, which is

linked to its immunosuppressive and anti-inflammatory properties.[5]

Raf-MEK-ERK Pathway: Rocaglamide can inhibit the Raf-MEK-ERK signaling cascade by

targeting prohibitins (PHB1 and PHB2), which are involved in the activation of CRaf.[6]

Stress-Activated Protein Kinase (SAPK) Pathways: Rocaglamide can induce the activation

of JNK and p38 MAP kinases, which are involved in cellular responses to stress.[7]

ATM/ATR Checkpoint Pathway: In some contexts, Rocaglamide can activate the ATM/ATR-

Chk1/Chk2 checkpoint pathway, which is involved in the DNA damage response.[2]

Q4: What are the known effects of Rocaglamide on specific non-cancerous cell types?

A4:

Immune Cells: Rocaglamide has demonstrated immunosuppressive effects, particularly on

T-cells, by inhibiting their activation and cytokine production.[8] It can also modulate the

function of other immune cells like macrophages, dendritic cells, and B-cells.[8]

Osteoblasts: Rocaglamide-A has been found to promote the differentiation of osteoblasts

and protect them from inflammation-induced inhibition, suggesting potential therapeutic

applications in bone-related disorders.

Neuronal Cells: Some studies suggest that Rocaglamides may have neuroprotective

effects, alleviating inflammation and injury in neuronal tissues.

Cardiomyocytes: There is evidence for cardioprotective effects of Rocaglamide derivatives,

with studies on H9c2 rat cardiomyocyte cells showing protection against oxidative damage.

[9][10][11][12][13]
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Q5: Is Rocaglamide toxic in vivo to normal tissues?

A5: Preclinical studies in animal models have generally shown a good safety profile for

Rocaglamide at therapeutic doses. In vivo studies have reported no significant toxicity or loss

of body weight in mice treated with effective anti-cancer doses of Rocaglamide.

Troubleshooting Guides
Problem 1: High variability in cell viability (MTT/XTT)
assay results.

Possible Cause Troubleshooting Steps

Cell Seeding Density

Optimize cell seeding density to ensure cells are

in the exponential growth phase during the

experiment. Create a growth curve for your

specific cell type to determine the optimal

density.

Compound Solubility

Ensure Rocaglamide is fully dissolved in the

solvent (e.g., DMSO) before diluting in culture

medium. Precipitates can lead to inaccurate

dosing. Prepare fresh dilutions for each

experiment.

Incubation Time

Standardize the incubation time with

Rocaglamide and the MTT reagent. Follow the

manufacturer's protocol for the MTT assay,

typically 2-4 hours of incubation with the

reagent.

Metabolic Activity Changes

Be aware that Rocaglamide's primary effect is

on translation, which can impact cellular

metabolism. This might affect the reduction of

MTT tetrazolium salt. Consider using a

complementary viability assay, such as a trypan

blue exclusion assay or a cytotoxicity assay that

measures LDH release.
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Problem 2: Inconsistent or low levels of apoptosis
detected by Annexin V/PI staining.

Possible Cause Troubleshooting Steps

Time Point of Analysis

Apoptosis is a dynamic process. Perform a time-

course experiment (e.g., 24, 48, 72 hours) to

identify the optimal time point for detecting

apoptosis in your specific cell type after

Rocaglamide treatment.

Cell Handling

Be gentle when harvesting and washing cells.

Over-trypsinization or harsh centrifugation can

damage cell membranes and lead to false-

positive PI staining (necrosis).

Reagent Concentration

Titrate the concentrations of Annexin V-FITC

and Propidium Iodide (PI) to determine the

optimal staining concentrations for your cell type

and flow cytometer.

Compensation Settings

Ensure proper compensation is set on the flow

cytometer to correct for spectral overlap

between the FITC and PI channels. Use single-

stained controls for accurate compensation.

Problem 3: Difficulty in detecting changes in protein
expression by Western blot.
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Possible Cause Troubleshooting Steps

Protein Half-life

Rocaglamide primarily affects the synthesis of

new proteins. The detection of changes will be

more pronounced for proteins with a short half-

life (e.g., c-Myc, Mcl-1). For long-lived proteins,

a longer treatment duration may be necessary.

Antibody Quality

Use validated antibodies specific for your target

proteins (e.g., phospho-ERK, total-ERK, c-Myc,

Mcl-1). Check the antibody datasheet for

recommended applications and dilutions.

Loading Control

Use a reliable loading control (e.g., GAPDH, β-

actin, or α-tubulin) to ensure equal protein

loading across all lanes. Confirm that the

expression of your loading control is not affected

by Rocaglamide treatment in your cell type.

Signal Detection

For phosphorylated proteins, ensure that

phosphatase inhibitors are included in the lysis

buffer to preserve the phosphorylation status.

Use an appropriate detection system (e.g.,

enhanced chemiluminescence, ECL) with

adequate exposure time to capture the signal.

Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic and cytostatic

effects of Rocaglamide on various non-cancerous cell types. It is important to note that data

for many normal cell types is still limited.
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Cell Type Species Assay Endpoint Value Reference

Primary

Pancreatic

Islet Cells

Human Cytotoxicity CC50 ~20 µM

Proliferating

Lymphocytes
Human Apoptosis -

Minimal

toxicity
[2]

Hematopoieti

c

Stem/Progeni

tor Cells

Human Viability -
Minimal

toxicity

Normal

Human

Dermal

Fibroblasts

(NHDF)

Human Cytotoxicity IC50

>100 µg/mL

(for a related

compound,

Betulin)

[14]

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

Human Viability -

Not specified,

used in

migration

assays

[15]

Human

Umbilical

Vein

Endothelial

Cells

(HUVEC)

Human Viability -

Not specified,

used in

various

functional

assays

[16][17][18]

[19]

Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic

concentration) values are highly dependent on the specific experimental conditions, including

the assay used, incubation time, and cell line. Researchers should establish these values for

their own experimental systems.

Experimental Protocols
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Cell Viability Assessment: MTT Assay
This protocol is a general guideline for determining cell viability after Rocaglamide treatment

using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

Cells of interest

Complete culture medium

Rocaglamide stock solution (in DMSO)

96-well cell culture plates

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow

them to adhere overnight.

Treatment: Prepare serial dilutions of Rocaglamide in complete culture medium. Remove

the old medium from the wells and add 100 µL of the Rocaglamide dilutions. Include vehicle

control wells (medium with the same concentration of DMSO as the highest Rocaglamide
concentration).

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at

37°C in a humidified incubator with 5% CO2.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells

to metabolize the MTT into purple formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals. Pipette up and down to ensure complete

dissolution.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the results to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol provides a general method for quantifying apoptosis using Annexin V-FITC and

Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

Cells of interest

Rocaglamide stock solution (in DMSO)

6-well cell culture plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired

concentrations of Rocaglamide for the determined time period. Include a vehicle control.

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells,

gently trypsinize and combine with the supernatant from the same well.

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and

resuspending the pellet.
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Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6

cells/mL.

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Dilution: Add 400 µL of 1X binding buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use

unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

Viable cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protein Expression Analysis: Western Blot
This is a general protocol for analyzing the expression of key proteins (e.g., p-ERK, total ERK,

c-Myc, Mcl-1) following Rocaglamide treatment.

Materials:

Cells of interest

Rocaglamide stock solution (in DMSO)

Cell culture plates

Ice-cold PBS

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit
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Laemmli sample buffer

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (specific for your target proteins)

HRP-conjugated secondary antibodies

ECL detection reagent

Imaging system

Procedure:

Cell Treatment and Lysis: Treat cells with Rocaglamide as required. After treatment, wash

cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize the protein concentrations for all samples and prepare them

for electrophoresis by adding Laemmli buffer and boiling.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the

proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween

20).
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane again three times with TBST.

Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using

an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control. For

phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.

Signaling Pathways and Experimental Workflows
Rocaglamide's Inhibition of the Raf-MEK-ERK Signaling
Pathway
Rocaglamide can inhibit the Raf-MEK-ERK pathway by binding to prohibitins (PHB1/2), which

prevents the activation of CRaf. This leads to a downstream reduction in the phosphorylation of

MEK and ERK.
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Caption: Rocaglamide inhibits the Raf-MEK-ERK pathway by targeting prohibitins.
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Rocaglamide's Modulation of Stress-Activated Kinase
Pathways
Rocaglamide can induce the phosphorylation and activation of the stress-activated protein

kinases JNK and p38, while also inhibiting NF-κB activation, leading to immunosuppressive

effects.
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Caption: Rocaglamide modulates stress-activated JNK/p38 and inhibits the NF-κB pathway.
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Experimental Workflow for Assessing Rocaglamide's
Effects
This diagram outlines a typical workflow for investigating the impact of Rocaglamide on non-

cancerous cells.

1. Culture Non-Cancerous Cells
(e.g., PBMCs, HUVECs, NHDFs)

2. Treat with Rocaglamide
(Dose-response & Time-course)

3a. Cell Viability Assay
(MTT/XTT)

3b. Apoptosis Assay
(Annexin V/PI)

3c. Protein Analysis
(Western Blot)

4a. Determine IC50/CC50 4b. Quantify Apoptotic Cells 4c. Analyze Protein Expression
(e.g., p-ERK, c-Myc)

5. Interpretation of Results
(Selective toxicity, pathway modulation)
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Caption: A typical experimental workflow for studying Rocaglamide's effects on cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b1679497?utm_src=pdf-body
https://www.benchchem.com/product/b1679497?utm_src=pdf-body
https://www.benchchem.com/product/b1679497?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679497?utm_src=pdf-body
https://www.benchchem.com/product/b1679497?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. nchr.elsevierpure.com [nchr.elsevierpure.com]

2. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase
transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex -
PMC [pmc.ncbi.nlm.nih.gov]

4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and
Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. Rocaglamide breaks TRAIL resistance in HTLV-1-associated adult T-cell
leukemia/lymphoma by translational suppression of c-FLIP expression - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in
Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

8. Comparing the Effects of Rocaglates on Energy Metabolism and Immune Modulation on
Cells of the Human Immune System - PMC [pmc.ncbi.nlm.nih.gov]

9. Identification of cardioprotective agents from traditional Chinese medicine against
oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

10. A four-compound remedy AGILe protected H9c2 cardiomyocytes against oxygen glucose
deprivation via targeting the TNF-α/NF-κB pathway: Implications for the therapy of
myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

11. Quercetin Protects H9c2 Cardiomyocytes against Oxygen-Glucose
Deprivation/Reoxygenation-Induced Oxidative Stress and Mitochondrial Apoptosis by
Regulating the ERK1/2/DRP1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

12. Cardioprotective Effects of Taurisolo® in Cardiomyoblast H9c2 Cells under High-Glucose
and Trimethylamine N-Oxide Treatment via De Novo Sphingolipid Synthesis - PMC
[pmc.ncbi.nlm.nih.gov]

13. Punicalagin protects H9c2 cardiomyocytes from doxorubicin-induced toxicity through
activation of Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Rocaglamide promotes the infiltration and antitumor immunity of NK cells by activating
cGAS-STING signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://nchr.elsevierpure.com/en/publications/evaluation-of-the-impact-of-roclaglamide-on-mda-mb-231-human-brea/
https://pubmed.ncbi.nlm.nih.gov/24150948/
https://pubmed.ncbi.nlm.nih.gov/24150948/
https://pubmed.ncbi.nlm.nih.gov/24150948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3796129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3796129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6386617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6386617/
https://www.medchemexpress.com/Rocaglamide.html
https://pubmed.ncbi.nlm.nih.gov/20706274/
https://pubmed.ncbi.nlm.nih.gov/20706274/
https://pubmed.ncbi.nlm.nih.gov/20706274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10816171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10816171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10051175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10051175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4918535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4918535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9880036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9880036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9880036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8390138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8390138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8390138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7683148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7683148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7683148/
https://pubmed.ncbi.nlm.nih.gov/31015369/
https://pubmed.ncbi.nlm.nih.gov/31015369/
https://www.researchgate.net/figure/Comparison-of-IC-50-values-for-HT-29-and-NHDF-cell-lines-treated-with-betulin-its_tbl1_373734220
https://pmc.ncbi.nlm.nih.gov/articles/PMC8741839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8741839/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Biphasic Effects of Blue Light Irradiation on Human Umbilical Vein Endothelial Cells -
PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. HUVEC – Umbilical Vein Endothelial Cells, Pooled, in EGM-2 | Lonza
[bioscience.lonza.com]

19. HUVEC Cells, Human Umbilical Vein Endothelial Cells | Molecular Devices
[moleculardevices.com]

To cite this document: BenchChem. [Technical Support Center: Rocaglamide Effects on Non-
Cancerous Cells and Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679497#rocaglamide-s-effect-on-non-cancerous-
cells-and-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8301484/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301484/
https://www.researchgate.net/figure/Cell-viability-Human-umbilical-vein-endothelial-cells-HUVEC-were-treated-with_fig1_336137960
https://bioscience.lonza.com/lonza_bs/SG/en/Primary-and-Stem-Cells/p/000000000000184665/HUVEC-%E2%80%93-Human-Umbilical-Vein-Endothelial-Cells%2C-Pooled%2C-in-EGM%E2%84%A2-2
https://bioscience.lonza.com/lonza_bs/SG/en/Primary-and-Stem-Cells/p/000000000000184665/HUVEC-%E2%80%93-Human-Umbilical-Vein-Endothelial-Cells%2C-Pooled%2C-in-EGM%E2%84%A2-2
https://www.moleculardevices.com/applications/cell-counting/cell-counter-huvec-cells
https://www.moleculardevices.com/applications/cell-counting/cell-counter-huvec-cells
https://www.benchchem.com/product/b1679497#rocaglamide-s-effect-on-non-cancerous-cells-and-tissues
https://www.benchchem.com/product/b1679497#rocaglamide-s-effect-on-non-cancerous-cells-and-tissues
https://www.benchchem.com/product/b1679497#rocaglamide-s-effect-on-non-cancerous-cells-and-tissues
https://www.benchchem.com/product/b1679497#rocaglamide-s-effect-on-non-cancerous-cells-and-tissues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679497?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

